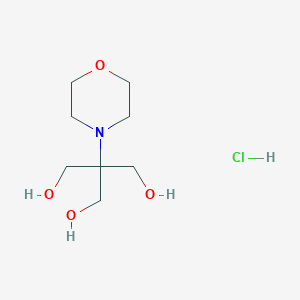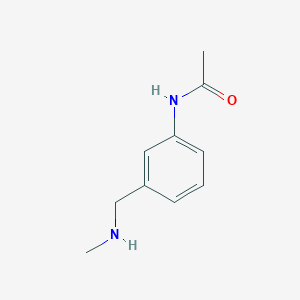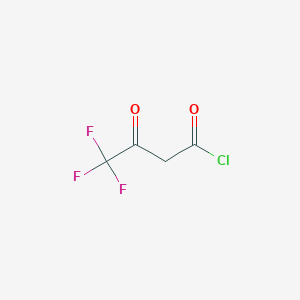![molecular formula C9H10S B13144566 2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
2,5-dimethyl-6H-cyclopenta[b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-6H-cyclopenta[b]thiophene is a heterocyclic compound belonging to the thiophene family. It consists of a five-membered ring with one sulfur atom and four carbon atoms, along with two methyl groups attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-6H-cyclopenta[b]thiophene can be achieved through several methods. One common approach involves the condensation reaction of thiophene with brominated aromatic compounds. For example, the reaction of thiophene with bromobenzene under specific conditions can yield the desired compound . Another method involves the cyclization of brominated cyclohexene derivatives, followed by further reactions to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
化学反应分析
Types of Reactions
2,5-Dimethyl-6H-cyclopenta[b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to its corresponding thiol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents to introduce new functional groups onto the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
2,5-Dimethyl-6H-cyclopenta[b]thiophene has been widely studied for its potential applications in scientific research. Some of the key areas of application include:
Organic Synthesis: The compound serves as an intermediate in the synthesis of other organic compounds, making it valuable for creating complex molecules with specific functionalities.
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Photovoltaics: The compound’s ability to absorb light and convert it into electrical energy makes it a promising candidate for use in organic photovoltaic cells.
Medicinal Chemistry: Thiophene derivatives, including this compound, have shown potential as biologically active compounds with applications in drug discovery and development.
作用机制
The mechanism of action of 2,5-dimethyl-6H-cyclopenta[b]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to influence various biological pathways, although the exact mechanisms for this compound require further investigation. The compound’s effects are likely mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups attached to the thiophene ring.
3-Phenylthiophene: A thiophene derivative with a phenyl group attached to the thiophene ring.
2,3,4-Trisubstituted Thiophenes: Thiophene derivatives with various substituents at the 2, 3, and 4 positions of the thiophene ring.
Uniqueness
2,5-Dimethyl-6H-cyclopenta[b]thiophene stands out due to its unique structure, which combines a thiophene ring with a cyclopentane ring. This structural feature imparts distinct electronic and chemical properties to the compound, making it valuable for specific applications in organic electronics and photovoltaics.
属性
分子式 |
C9H10S |
|---|---|
分子量 |
150.24 g/mol |
IUPAC 名称 |
2,5-dimethyl-6H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C9H10S/c1-6-3-8-5-7(2)10-9(8)4-6/h3,5H,4H2,1-2H3 |
InChI 键 |
ZCSGLDVLZVCESG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C1)SC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


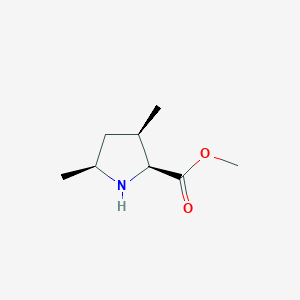

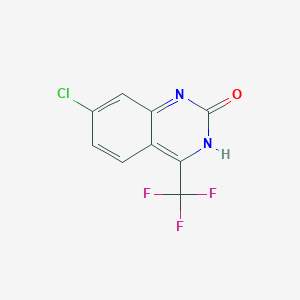

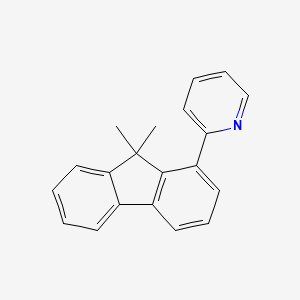
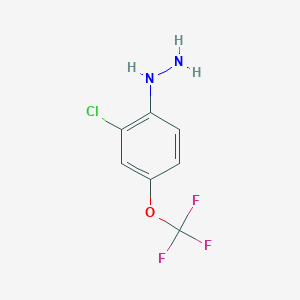
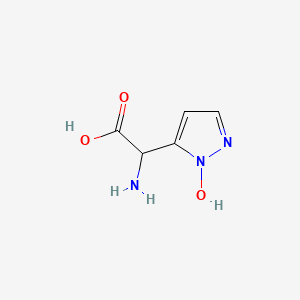
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
